

structural formula and IUPAC name of 1-Bromo-1-ethylcyclohexane

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Compound of Interest

Compound Name: 1-Bromo-1-ethylcyclohexane

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An In-depth Technical Guide to 1-Bromo-1-ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-ethylcyclohexane is a tertiary alkyl halide with the IUPAC name **1-Bromo-1-ethylcyclohexane**. Its structure consists of a cyclohexane ring substituted at the first carbon position with both a bromine atom and an ethyl group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, tailored for professionals in the fields of chemical research and drug development. Due to the limited availability of specific experimental data for this compound in public databases, this guide combines established information with data from structurally analogous compounds and predicted spectroscopic values.

Chemical Structure and Properties

The structural formula of **1-Bromo-1-ethylcyclohexane** is C₈H₁₅Br. The molecule features a central cyclohexane ring with a bromine atom and an ethyl group attached to the same carbon atom, creating a tertiary bromoalkane.

Structural Representation:

- Molecular Formula: C₈H₁₅Br
- IUPAC Name: **1-Bromo-1-ethylcyclohexane**
- CAS Number: 931-95-3
- Molecular Weight: 191.11 g/mol
- SMILES: CCC1(Br)CCCC1
- InChIKey: ISYSBGSTMJRWFL-UHFFFAOYSA-N

A summary of key physicochemical properties, including experimental data for related compounds and predicted values, is presented in Table 1.

Table 1: Physicochemical Properties of **1-Bromo-1-ethylcyclohexane** and Related Compounds

Property	1-Bromo-1-ethylcyclohexane (Predicted/Estimate d)	1-Bromo-1-methylcyclohexane (Experimental)	Bromocyclohexane (Experimental)
Molecular Weight (g/mol)	191.11	177.08	163.06
Boiling Point (°C)	No data available	68-69 °C @ 20 mmHg	166-167 °C @ 760 mmHg
Density (g/mL)	No data available	1.22 g/mL at 25 °C	1.324 g/mL at 20 °C
Refractive Index	No data available	1.495 at 20 °C	1.495 at 20 °C
LogP	3.49	2.8	3.37

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Bromo-1-ethylcyclohexane** is not readily available in the cited literature, its synthesis can be achieved

through established methods for the preparation of tertiary alkyl halides. The two primary routes are the hydrobromination of an alkene and the bromination of a tertiary alcohol.

Method 1: Electrophilic Addition of HBr to an Alkene

This method involves the reaction of an appropriate alkene, such as 1-ethylcyclohexene or ethylidenecyclohexane, with hydrogen bromide (HBr). The reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond to form the tertiary carbocation intermediate, which is then attacked by the bromide ion.

Experimental Protocol (General):

- Reaction Setup: Dissolve the starting alkene (1-ethylcyclohexene or ethylidenecyclohexane) in a suitable inert solvent (e.g., dichloromethane or pentane) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.
- Addition of HBr: Bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise while maintaining the temperature at 0°C.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, wash the reaction mixture with a cold, saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a wash with brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Method 2: Nucleophilic Substitution of a Tertiary Alcohol

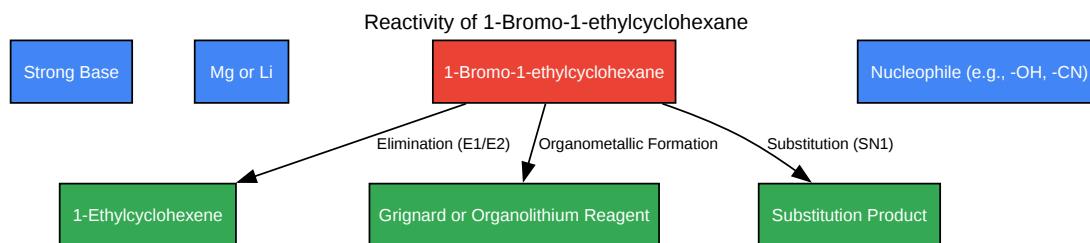
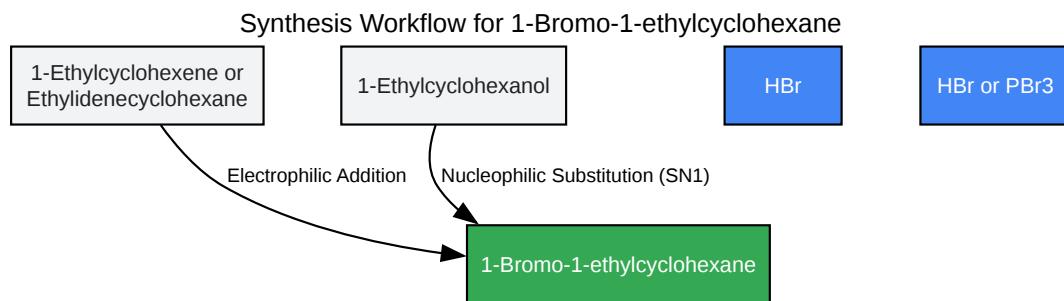
This method involves the reaction of 1-ethylcyclohexanol with a brominating agent, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The reaction proceeds via an SN1 mechanism, where the hydroxyl group is protonated to form a good leaving group (water),

which then departs to form a stable tertiary carbocation. The carbocation is subsequently attacked by a bromide ion.

Experimental Protocol (General):

- Reaction Setup: Place 1-ethylcyclohexanol in a round-bottom flask with a magnetic stirrer. Cool the flask in an ice bath.
- Addition of HBr: Slowly add concentrated hydrobromic acid to the alcohol with vigorous stirring.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction may be gently heated to ensure completion.
- Work-up: Transfer the reaction mixture to a separatory funnel. The organic layer (containing the product) will typically be the upper layer. Wash the organic layer with water, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.
- Purification: Dry the organic layer over anhydrous calcium chloride, filter, and purify the product by distillation.

The logical workflow for the synthesis of **1-Bromo-1-ethylcyclohexane** is depicted in the following diagram.



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